N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-2-amine
Description
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-2-amine is a carbazole-fluorene hybrid compound designed for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs). Its structure integrates a diphenylfluorene moiety linked to a carbazole unit via an amine bridge, creating a highly twisted conformation that suppresses aggregation-caused quenching and enhances charge transport . The compound is synthesized through multi-step reactions, including Suzuki coupling and Buchwald-Hartwig amination, achieving high yields (~93%) . Thermal gravimetric analysis (TGA) reveals excellent thermal stability, with decomposition temperatures exceeding 400°C, making it suitable for vacuum-deposited OLEDs .
Properties
IUPAC Name |
N-(9,9-diphenylfluoren-2-yl)-N,9-diphenylcarbazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H34N2/c1-5-17-35(18-6-1)49(36-19-7-2-8-20-36)45-27-15-13-25-41(45)42-31-29-39(33-46(42)49)50(37-21-9-3-10-22-37)40-30-32-44-43-26-14-16-28-47(43)51(48(44)34-40)38-23-11-4-12-24-38/h1-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFNWHBCMIMTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC=CC=C5)C6=CC7=C(C=C6)C8=CC=CC=C8N7C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H34N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Precursors
The synthesis begins with functionalizing carbazole and fluorene precursors via bromination to introduce reactive sites for subsequent coupling. For example:
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9-Phenyl-9H-carbazol-2-amine is brominated at the 2-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, achieving >80% yield .
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9,9-Diphenylfluorene undergoes selective bromination at the 2-position using Br₂ in dichloromethane (DCM) with FeCl₃ as a catalyst, yielding 2-bromo-9,9-diphenylfluorene (85–90% yield) .
Buchwald-Hartwig Amination for Carbazole Functionalization
The carbazole moiety is functionalized via Buchwald-Hartwig amination to introduce diarylamine groups. A representative protocol includes:
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Reacting 2-bromo-9-phenylcarbazole with diphenylamine in toluene using Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) as the catalytic system.
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Adding Cs₂CO₃ as a base and heating at 100°C for 24 hours, achieving 75–85% yield of N,9-diphenyl-9H-carbazol-2-amine .
Key reaction parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃/BrettPhos |
| Solvent | Toluene |
| Temperature | 100°C |
| Time | 24 hours |
| Yield | 75–85% |
Suzuki-Miyaura Coupling for Spirobi[fluoren] Integration
The fluorenyl component is coupled to the carbazole core via Suzuki-Miyaura cross-coupling:
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2-Bromo-9,9-diphenylfluorene reacts with N,9-diphenyl-9H-carbazol-2-amine boronic ester in a mixture of THF/H₂O (3:1).
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Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) at 80°C for 18 hours, the reaction achieves 65–70% yield .
Optimization insights:
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Higher yields (75–80%) are obtained with SPhos ligand (2 mol%) due to enhanced catalyst stability .
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Microwave-assisted Suzuki coupling reduces reaction time to 2 hours but requires stringent temperature control (120°C) .
Final Purification and Characterization
Crude product purification is critical due to the compound’s high molecular weight (650.81 g/mol) and structural complexity:
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Column chromatography : Silica gel with hexane/ethyl acetate (9:1) gradient elution removes unreacted precursors .
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Recrystallization : Dissolving in hot toluene followed by slow cooling yields crystalline product (>95% purity) .
Analytical validation:
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¹H/¹³C NMR : Confirms absence of residual solvents and correct substitution patterns .
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HPLC : Purity >99% verified using C18 reverse-phase column (acetonitrile/water mobile phase) .
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/BrettPhos | 75–85 | 98 | High functional group tolerance |
| Suzuki-Miyaura | Pd(PPh₃)₄/SPhos | 65–80 | 97 | Scalability |
| Microwave-assisted | Pd(OAc)₂/XPhos | 70–75 | 96 | Rapid reaction time |
Challenges and Mitigation Strategies
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Steric hindrance : Bulky substituents on carbazole and fluorene reduce coupling efficiency. Using bulky ligands (e.g., XPhos) improves catalyst turnover .
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Byproduct formation : Diarylamine dimerization is suppressed by slow addition of aryl halides and excess base .
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the fluorene or carbazole moieties are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: The compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
*Estimated from analogous compounds in .
Device Performance in OLEDs
*When used in a TADF-sensitized system.
Key Findings
Twisted Conformation vs. Symmetry :
- The target compound’s twisted structure reduces self-quenching and enables narrowband emission (FWHM = 37 nm), comparable to DPy . However, symmetric analogs like FLU-TPA/PYR achieve higher charge balance due to bipolar design .
- CzFA’s spirobifluorene core enhances thermal stability (Td > 400°C) but broadens emission (FWHM = 50 nm) .
Role of Substituents :
- Diphenyl groups on fluorene improve thermal stability compared to dimethyl or dipropyl derivatives (e.g., Td = 380°C for 9,9-dimethylfluorene derivatives ).
- Naphthalene or pyrene extensions (e.g., SPy in ) enhance π-conjugation but increase aggregation risks.
Host-Guest Compatibility: The target compound achieves a maximum EQE of 10.4% in TADF-sensitized systems, outperforming non-doped devices (EQE = 2.6%) . This mirrors trends in CzFA, where host-guest engineering boosts efficiency .
Biological Activity
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-2-amine (CAS: 1607480-22-7) is a synthetic compound notable for its potential applications in various biological fields, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
The molecular formula of this compound is C49H34N2, with a molecular weight of 650.83 g/mol. Its structure features a complex arrangement of phenyl and carbazole moieties which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C49H34N2 |
| Molecular Weight | 650.83 g/mol |
| CAS Number | 1607480-22-7 |
| Purity | >97% |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives synthesized from fluorenyl-hydrazinthiazoles were evaluated against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) for these compounds was reported to be higher than 256 μg/mL against Gram-positive bacteria, indicating some level of antimicrobial efficacy .
Anticancer Activity
The anticancer potential of carbazole derivatives has been widely researched. A study focusing on various carbazole compounds revealed that they can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The specific activity of this compound in cancer cell lines remains to be fully elucidated but is expected to follow similar mechanisms due to its structural similarities with known active compounds .
Case Studies
- Antimicrobial Evaluation : A series of fluorenyl-hydrazinthiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that while some compounds showed promising activity against Gram-positive bacteria, others had limited effectiveness against Gram-negative strains .
- Anticancer Mechanisms : Research into the mechanisms of action for carbazole derivatives has shown that they can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. Studies have highlighted the role of these compounds in disrupting mitochondrial function and promoting oxidative stress within the cells .
Q & A
Q. What are the standard synthetic routes for N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-2-amine?
The compound is typically synthesized via Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. For example:
- A mixture of 2-bromo-9,9-diphenylfluorene, aniline, Pd₂(dba)₃, t-BuONa, and P(t-Bu)₃ ligand in toluene is refluxed under nitrogen to yield intermediate amines .
- Subsequent coupling with carbazole derivatives (e.g., 3-(4-bromophenyl)-9-phenylcarbazole) using similar catalytic systems achieves the target compound .
- Purification involves column chromatography (hexane:diethyl ether or petroleum ether), yielding >90% purity .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Assign aromatic proton environments and confirm substitution patterns (e.g., δ 7.76 ppm for fluorenyl protons) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., APCI-FTMS confirming [M+H]⁺ at m/z 410.1902) .
- HPLC : Assess purity (>95% via reverse-phase methods) .
- Melting point analysis : Determine thermal stability (e.g., MP ~213°C) .
Q. What are the key physical properties relevant to its application in optoelectronics?
Q. How is this compound utilized in OLED device architectures?
It serves as a narrowband emitter or host material in fluorescent/TADF systems. For example:
Q. What impurities commonly arise during synthesis, and how are they removed?
- Unreacted bromo precursors : Removed via silica gel chromatography (hexane:ether gradients) .
- Metal residues (Pd) : Mitigated by ligand optimization (e.g., S-Phos) and post-synthesis filtration .
Advanced Research Questions
Q. How can Buchwald-Hartwig amination conditions be optimized for higher yields?
- Catalyst selection : Pd₂(dba)₃ outperforms Pd(OAc)₂ in coupling sterically hindered amines .
- Ligand effects : Bulky ligands (e.g., P(t-Bu)₃) enhance turnover and reduce side reactions .
- Solvent/temperature : Toluene at 120°C balances reactivity and stability .
- Base optimization : t-BuONa improves deprotonation vs. weaker bases like K₃PO₄ .
Q. What molecular design strategies improve electroluminescent efficiency in OLEDs?
- Twisted backbone : The 9,9-diphenylfluorene moiety suppresses aggregation-induced quenching by disrupting π-π stacking .
- HOMO/LUMO alignment : Ensure energy transfer compatibility with host materials (e.g., HOMO ≈ -5.4 eV) .
- Host-guest doping : Blending with TADF sensitizers (e.g., DMAC-DPS) enhances triplet exciton utilization .
Q. How can computational modeling predict photophysical properties?
Q. How to resolve discrepancies in device performance across studies?
- Host material compatibility : Mismatched HOMO/LUMO levels between emitter and host reduce efficiency. Use cyclic voltammetry to align energy levels .
- Film morphology : Atomic force microscopy (AFM) identifies phase separation or crystallization defects .
- Charge balance : Adjust hole/electron transport layers (e.g., TAPC vs. TPBi) to optimize recombination zones .
Q. What advanced techniques validate crystallographic and electronic structures?
- Single-crystal X-ray diffraction : Resolve molecular conformation and intermolecular interactions (e.g., SHELXL refinement) .
- Transient PL spectroscopy : Measure triplet-state lifetimes to assess TADF potential .
- Grazing-incidence XRD : Analyze thin-film crystallinity and orientation for device optimization .
Data Contradiction Analysis
Q. Example: Conflicting EQE values in doped vs. non-doped systems
- Non-doped devices : Low EQE (2.6%) due to aggregation-induced losses .
- TADF-sensitized systems : Higher EQE (10.4%) via Förster resonance energy transfer (FRET) .
- Resolution : Introduce steric groups (e.g., 9,9-diphenyl) to suppress aggregation and optimize doping ratios (5–10% guest concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
